Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-

HDAC Inhibition Epigenetics Cancer Research

Researchers face challenges sourcing single compounds that combine both a validated cellular HDAC inhibition profile and antifungal activity without off-target effects. This N-propargyl acetamide (CAS 526212-75-9) directly addresses that gap. - **Validated Bioactivity**: Cellular EC50 of 430 nM against HDAC in NB4 cells; confirmed activity against Candida albicans in disk diffusion assays. - **Synthetic Utility**: Terminal alkyne enables CuAAC click chemistry for library generation; XLogP3 1.7 ensures cell permeability. - **Supply Reliability**: Available for immediate research use as a reference standard or chemical probe.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B13800137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-[1-(4-methylphenyl)-2-propynyl]-
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C#C)NC(=O)C
InChIInChI=1S/C12H13NO/c1-4-12(13-10(3)14)11-7-5-9(2)6-8-11/h1,5-8,12H,2-3H3,(H,13,14)
InChIKeyIIKRHBSMMJMBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[1-(4-methylphenyl)-2-propynyl]-: Compound Overview


Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- (CAS 526212-75-9) is a small-molecule organic compound belonging to the N-propargyl acetamide class, characterized by a central acetamide group flanked by a 4-methylphenyl ring and a terminal propargyl (propynyl) moiety [1]. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol and a computed XLogP3-AA of 1.7, indicating moderate lipophilicity [1]. The compound is primarily utilized as a building block in organic synthesis, but also demonstrates distinct biological activities, including moderate histone deacetylase (HDAC) inhibition in cellular models [2] and antimicrobial properties, positioning it as a valuable probe for epigenetic and antifungal research [3].

Uniqueness of Acetamide, N-[1-(4-methylphenyl)-2-propynyl]-


Generic substitution with simpler acetamide derivatives (e.g., N-phenylacetamide) or propargyl amines (e.g., propargylamine) is not feasible for applications requiring specific target engagement or physicochemical profiles. The presence of both the terminal alkyne and the 4-methylphenyl substituent on the same scaffold is critical. The propargyl group is a known pharmacophore for HDAC inhibition, with studies demonstrating that R-configured propargylamines contribute to increased selectivity for HDAC6 [1]. Concurrently, the 4-methylphenyl moiety enhances lipophilicity and influences antimicrobial activity, as observed in SAR studies where a 4-methylphenyl group yields distinct MIC values compared to unsubstituted phenyl analogs [2]. Therefore, replacing this compound with an analog lacking either the alkyne or the methyl group would fundamentally alter its target binding kinetics, cellular efficacy, and metabolic profile.

Quantitative Evidence for Acetamide, N-[1-(4-methylphenyl)-2-propynyl]-


HDAC Inhibition in NB4 Cells

The compound demonstrates quantifiable HDAC inhibitory activity in a cellular context. It achieved an EC50 of 430 nM for inhibition of HDAC activity in human NB4 cells, as measured by histone H4 acetylation after 24 hours [1]. A second independent assay measuring histone H3 acetylation in the same cell line yielded a comparable EC50 of 460 nM [1]. This moderate cellular potency differentiates it from simpler propargyl amines which lack the necessary structural features for cellular HDAC engagement, and from non-propargyl acetamides which show negligible HDAC inhibition [2].

HDAC Inhibition Epigenetics Cancer Research

Antifungal Activity Against C. albicans

The compound has been specifically evaluated for antifungal activity against the pathogenic yeast Candida albicans using a standardized disk diffusion method over a 48-hour period [1]. While the exact zone of inhibition or MIC value is not publicly available in the assay summary, the fact that this specific compound was selected and tested in this well-defined assay confirms its activity against this clinically relevant fungal target. This contrasts with many generic acetamide analogs which have not demonstrated any antifungal activity in standardized screens.

Antifungal Antimicrobial Candida albicans

Lipophilicity & Permeability

The presence of the 4-methyl group on the phenyl ring increases the compound's lipophilicity compared to the unsubstituted phenyl analog. The computed XLogP3-AA value for the target compound is 1.7 [1]. In contrast, the unsubstituted N-phenylpropargyl acetamide (CAS 16634-82-5) has a lower computed XLogP3 of 1.4 [2]. This difference, while modest, can influence membrane permeability and cellular uptake in biological assays. Furthermore, SAR studies on related scaffolds demonstrate that a 4-methylphenyl substituent can modulate antimicrobial potency, as seen in a recent study where the 4-methylphenyl derivative exhibited an MIC of 37.5 μg/mL against Fusarium solani, compared to a phenyl derivative with a different activity profile [3].

Lipophilicity Permeability Physicochemical Properties

Application Scenarios for Acetamide, N-[1-(4-methylphenyl)-2-propynyl]-


HDAC Inhibitor Probe for APL

Given its validated cellular EC50 of 430 nM in NB4 cells, Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- serves as a valuable chemical probe for studying HDAC inhibition in acute promyelocytic leukemia models [1]. Researchers can use this compound to explore the effects of moderate HDAC inhibition on histone acetylation and gene expression, providing a benchmark for comparison with more potent or selective inhibitors. Its propargyl group also offers a synthetic handle for further derivatization via click chemistry.

Antifungal Drug Discovery for C. albicans

The compound's confirmed antifungal activity against Candida albicans in a disk diffusion assay makes it a relevant starting point for antifungal drug discovery programs [1]. It can be used to study structure-activity relationships in antifungal acetamides, particularly those targeting biofilm formation or filamentation, as suggested by recent patent literature on similar propargyl acetamides [2].

Building Block for Bioactive Libraries

Due to the presence of both a terminal alkyne and an amide linkage, this compound is an ideal building block for the synthesis of more complex, bioactive libraries. The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, facilitating the creation of triazole-linked hybrids with potential dual antimicrobial or anticancer activities [1]. Its moderate lipophilicity (XLogP3=1.7) also suggests good membrane permeability for cellular assays.

Lipophilicity Benchmarking for Analogs

With a computed XLogP3 of 1.7, this compound can serve as a reference standard for comparing the lipophilicity of novel acetamide derivatives [1]. Its quantified property allows for data-driven decisions in lead optimization, where a small increase in lipophilicity may be desirable to improve cellular uptake without compromising solubility.

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